molecular formula C15H24O10 B191374 (1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol CAS No. 6926-08-5

(1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol

Cat. No.: B191374
CAS No.: 6926-08-5
M. Wt: 364.34 g/mol
InChI Key: XUWSHXDEJOOIND-UMZOVDGDSA-N
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Description

(1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol is a natural iridoid glycoside found in various medicinal plants, including Scrophularia ningpoensis and Harpagophytum procumbens (devil’s claw). It is known for its anti-inflammatory, analgesic, and neuroprotective properties. This compound has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Parkinson’s disease .

Mechanism of Action

Target of Action

Harpagide, a natural product found in the plant Harpagophytum procumbens , is known to target cyclooxygenases 1 and 2 (COX-1/2) and dopaminergic (DAergic) neurons . COX-1/2 are key enzymes in the arachidonic acid pathway and play a crucial role in the inflammatory response . DAergic neurons are involved in the release of the neurotransmitter dopamine .

Mode of Action

Harpagide interacts with its targets by inhibiting the activity of COX-1/2 , which results in a reduction in the production of prostaglandins, key mediators of inflammation . Additionally, harpagide has been shown to enhance the release of dopamine from DAergic neurons .

Biochemical Pathways

Harpagide affects the arachidonic acid pathway by inhibiting COX-1/2 . This leads to a decrease in the production of prostaglandins, thereby reducing inflammation . Furthermore, harpagide promotes the release of dopamine in DAergic neurons, which is crucial for neuron-neuron communication .

Pharmacokinetics

It is known that harpagide can effectively enhance synaptic dopamine release

Result of Action

The inhibition of COX-1/2 by harpagide leads to a reduction in inflammation, making it useful in the treatment of rheumatic complaints . Additionally, by promoting the release of dopamine, harpagide can restore dopamine levels in injured neurons, offering potential benefits for neurodegenerative disorders like Parkinson’s disease .

Action Environment

The action of harpagide can be influenced by various environmental factors. For instance, oxidative stress can affect the efficacy of harpagide in inhibiting the aggregation of α-synuclein, a protein implicated in Parkinson’s disease . Understanding these environmental influences is crucial for optimizing the therapeutic use of harpagide.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: (1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol can be extracted from plants like Scrophularia ningpoensis using water extraction methods. The process involves extracting the plant material with water, followed by enrichment using macroporous adsorption resin and purification through column chromatography . The optimized extraction method involves extracting the plant material three times with water for 1.5 hours each time. The enrichment process uses SP825 macroporous adsorption resin, and the purification process employs silica gel and C18 column chromatography .

Industrial Production Methods: The industrial production of harpagide involves large-scale extraction and purification processes. The extraction process is optimized to maximize yield and purity, ensuring that the final product has a purity of over 98% . The use of macroporous resin and column chromatography allows for efficient separation and purification of harpagide from other plant components.

Chemical Reactions Analysis

Types of Reactions: (1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. One notable reaction is its conversion to harpagogenin under acidic conditions . This compound also exhibits anti-inflammatory activity through the inhibition of cyclooxygenase (COX)-2 activity .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

(1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol is similar to other iridoid glycosides such as harpagoside and verbascoside. it has unique properties that distinguish it from these compounds:

This compound’s unique ability to enhance synaptic dopamine release and protect neurons from oxidative stress makes it a promising compound for neuroprotective therapies .

Properties

CAS No.

6926-08-5

Molecular Formula

C15H24O10

Molecular Weight

364.34 g/mol

IUPAC Name

(4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol

InChI

InChI=1S/C15H24O10/c1-14(21)4-7(17)15(22)2-3-23-13(11(14)15)25-12-10(20)9(19)8(18)6(5-16)24-12/h2-3,6-13,16-22H,4-5H2,1H3/t6-,7-,8-,9+,10-,11?,12+,13?,14+,15-/m1/s1

InChI Key

XUWSHXDEJOOIND-UMZOVDGDSA-N

Isomeric SMILES

C[C@@]1(C[C@H]([C@]2(C1C(OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O

SMILES

CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O

Canonical SMILES

CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O

6926-08-5

Pictograms

Irritant

Synonyms

ajugol
harpagide
leonuride
myoporoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol
Reactant of Route 2
(1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol
Reactant of Route 3
(1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol
Reactant of Route 4
(1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol
Reactant of Route 5
(1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol
Reactant of Route 6
(1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol

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